molecular formula C17H29ClN2O3 B1668323 2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride CAS No. 68097-61-0

2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride

Cat. No.: B1668323
CAS No.: 68097-61-0
M. Wt: 344.9 g/mol
InChI Key: OOBGSDAKPIVYGD-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride is a bioactive chemical compound. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as an inhibitor in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride typically involves the esterification of Carbanilic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary amines

    Substitution: Various substituted esters or amides

Scientific Research Applications

2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other bioactive compounds.

    Biology: Acts as an inhibitor in biochemical assays, helping to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
  • Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, sulfate
  • Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, phosphate

Uniqueness

2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride is unique due to its specific ester and hydrochloride groups, which confer distinct chemical and biological properties. These properties make it particularly useful as an inhibitor in biochemical research and as a potential therapeutic agent.

Properties

CAS No.

68097-61-0

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-12-21-16-10-8-9-15(14-16)18-17(20)22-13-11-19(2)3;/h8-10,14H,4-7,11-13H2,1-3H3,(H,18,20);1H

InChI Key

OOBGSDAKPIVYGD-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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